
Iron(iii)oxalate hexahydrate
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Overview
Description
Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is an inorganic compound with the chemical formula Fe2(C2O4)3·6H2O. It is a coordination polymer with varying degrees of hydration and is known for its pale yellow to lime green color. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through the reaction of iron(III) hydroxide with oxalic acid. The reaction proceeds as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the formation of the desired hexahydrate form .
Industrial Production Methods: In industrial settings, the production of iron(III) oxalate hexahydrate involves the use of iron(III) salts and oxalic acid. The process may include steps such as precipitation, filtration, and drying to obtain the final product. The reaction conditions, such as temperature and pH, are carefully monitored to achieve high purity and yield .
Chemical Reactions Analysis
Photochemical Reactions
Iron(III) oxalate exhibits rapid photoactivity due to ligand-to-metal charge transfer. Ultrafast transient IR spectroscopy reveals:
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Sub-picosecond electron transfer from oxalate to Fe³⁺, forming Fe²⁺ and a bound oxalate radical (C₂O₄·⁻) .
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Subsequent dissociation of C₂O₄·⁻ into CO₂·⁻ and CO₂ within 40 ps, confirmed by ν<sub>as</sub>(C–O) signal decay at 1,700 cm⁻¹ .
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Final products include ferrous oxalate (FeC₂O₄) and gaseous CO₂ .
Key Photolysis Pathway :
\text{Fe}^{3+}(\text{C}_2\text{O}_4)_3^{3-}\xrightarrow{h\nu}\text{Fe}^{2+}+\text{C}_2\text{O}_4^{\bullet -}\rightarrow \text{FeC}_2\text{O}_4+2\text{CO}_2$$*Quantumyield*:Near-unityefficiencyduetoligand-sensitizedexcitation[1][5].---##2.[ThermalDecomposition](pplx://action/followup)Thermogravimetricanalysis(TGA)undervariedatmospheresshowsdistinctdecompositionpathways:###[InertAtmosphere(Argon)](pplx://action/followup)|Step|TemperatureRange(°C)|Reaction|Products||------|-------------------------|----------|----------||1|150–200|Dehydration|Fe₂(C₂O₄)₃→FeC₂O₄+2CO₂↑||2|310–400|Reduction|FeC₂O₄→Fe₃O₄+α-Fe+CO↑/CO₂↑|-**[Intermediatephase](pplx://action/followup)**:AnhydrousFeC₂O₄detectedviaX-raydiffraction[3].-**[Finalproducts](pplx://action/followup)**:Magnetite(Fe₃O₄)andmetalliciron(α-Fe)[3][5].###[OxidativeAtmosphere(Ar+20%O₂)](pplx://action/followup)|Step|TemperatureRange(°C)|Reaction|Products||------|-------------------------|----------|----------||1|80–180|Oxidation|Fe₂(C₂O₄)₃→Fe₂O₃+3CO₂↑|-**[Finalproduct](pplx://action/followup)**:Hematite(α-Fe₂O₃)withtracesofferrihydrite(5Fe₂O₃·8H₂O)[3].**[MatrixEffects](pplx://action/followup)**:Confinementinmesoporoussilica(SBA-15)lowersdecompositiononsetby~70°Cduetoincreasedreactantdispersity[3].---##3.[RedoxReactionsinSolution](pplx://action/followup)###[SynthesisviaOxidationofFe²⁺](pplx://action/followup)Iron(III)oxalateformsthroughH₂O₂-mediatedoxidationofiron(II)oxalate:
2\text{FeC}_2\text{O}_4 + \text{H}_2\text{O}_2 + 2\text{H}_3\text{O}^+ + \text{C}_2\text{O}_4^{2-} \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 4\text{H}_2\text{O} $$
Coordination Complex Formation
Treatment with excess oxalic acid yields trioxalatoferrate(III):
\text{Fe}_2(\text{C}_2\text{O}_4)_3+3\text{H}_2\text{C}_2\text{O}_4\rightarrow 2[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}+6\text{H}_3\text{O}^+$$-**[Product](pplx://action/followup)**:Water-solubleK₃[Fe(C₂O₄)₃][4][5].---##4.[StabilityandSolubility](pplx://action/followup)-**[AqueousSolubility](pplx://action/followup)**:Slightlysolubleincoldwater(formsyellow-greensolutions);insolubleinethanol[8][6].-**[Photodegradation](pplx://action/followup)**:DissolvedFe₂(C₂O₄)₃decomposesundersunlightviaFe³⁺-catalyzedoxalateoxidation[8].---##5.[ComparativeReactionData](pplx://action/followup)|Property|InertAtmosphere|OxidativeAtmosphere||------------------------|------------------------|----------------------||OnsetTemp(°C)|150|80||MajorGasProducts|CO₂(70%),CO(30%)|CO₂(100%)||SolidResidue|Fe₃O₄,α-Fe|α-Fe₂O₃||MatrixEffect(SBA-15)|↓Onsetby70°C|↓Onsetby100°C|Datasynthesizedfrom[1][3][5].---Thisanalysisintegratesmechanisticstudies,spectroscopicevidence,andthermogravimetricdatatooutlinethemultifacetedreactivityofiron(III)oxalatehexahydrate.Itsapplicationsspanphotochemistry,materialssynthesis,andenvironmentalprocesses,underscoringitssignificanceinbothacademicandindustrialcontexts.
Scientific Research Applications
Iron(III) oxalate hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron(III) oxalate hexahydrate involves several key steps:
Comparison with Similar Compounds
Iron(III) oxalate hexahydrate can be compared with other iron oxalates and related compounds:
Iron(II) Oxalate (FeC2O4·2H2O): Unlike iron(III) oxalate, iron(II) oxalate is less stable and more prone to oxidation.
Potassium Ferrioxalate (K3[Fe(C2O4)3]): This compound is a well-known photochemical reagent used in actinometry, whereas iron(III) oxalate hexahydrate is more commonly used in material synthesis and environmental applications.
Sodium Ferrioxalate (Na3[Fe(C2O4)3]): Similar to potassium ferrioxalate, it is used in photochemical studies but differs in its solubility and reactivity.
Iron(III) oxalate hexahydrate stands out due to its unique combination of stability, reactivity under light, and versatility in various applications.
Biological Activity
Iron(III) oxalate hexahydrate, with the chemical formula Fe2(C2O4)3·6H2O, is an inorganic compound that has garnered attention due to its diverse biological activities and applications in various fields, including environmental science, medicine, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.
Overview of Iron(III) Oxalate Hexahydrate
Iron(III) oxalate hexahydrate is a coordination polymer that appears as a pale yellow solid when anhydrous and a lime green solid when hydrated. It is primarily utilized in the synthesis of iron oxide nanoparticles and as a catalyst in various chemical reactions. Its biological significance arises from its role in iron metabolism and potential therapeutic applications.
Target of Action
Iron(III) oxalate hexahydrate acts primarily as a catalyst for oxidative and reductive reactions involving organic compounds. The compound facilitates electron transfer processes that are crucial for various biochemical pathways.
Mode of Action
The mode of action involves the reduction of iron(III) to iron(II), which can then participate in Fenton-like reactions leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which is a critical factor in many disease processes.
Applications in Biological Systems
- Photocatalysis : Iron(III) oxalate hexahydrate has been studied for its photocatalytic properties, particularly in the degradation of organic pollutants such as rhodamine B (RhB). Research indicates that it can degrade more than 85% of RhB within 90 minutes under UV light irradiation, demonstrating its potential as an effective photocatalyst for wastewater treatment .
- Iron Metabolism : The compound's interaction with biological systems has implications for iron metabolism. Its ability to release iron ions can influence cellular processes related to iron homeostasis, making it relevant in studies addressing iron overload conditions .
- Therapeutic Applications : There is ongoing research into the use of iron(III) oxalate complexes for therapeutic purposes, particularly in drug development targeting conditions associated with iron dysregulation .
Photocatalytic Activity
A study conducted on the photocatalytic degradation of RhB using iron oxalate dihydrate (FOD-ore), derived from iron ore through oxalic acid extraction, showed significant improvements in degradation rates compared to traditional methods. The enhanced photocatalytic activity was attributed to better light absorption and charge separation properties .
Oxidative Stress Induction
Research indicates that complexes formed between curcumin-oxime ligands and iron(III) ions exhibit significant apoptotic effects on cancer cell lines (SW480). The study reported increased activity of apoptotic proteins such as caspase-3 and Bax after treatment with these complexes, suggesting potential therapeutic applications for managing iron overload .
Chemical Reactions Involving Iron(III) Oxalate Hexahydrate
Reaction Type | Description |
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Oxidation-Reduction | Can be reduced to iron(II) oxalate under specific conditions. |
Photolysis | Exposure to light leads to the formation of iron(II) and carbon dioxide. |
Complexation | Forms stable complexes with organic ligands that can enhance biological activity. |
Q & A
Basic Research Questions
Q. What is a standardized laboratory procedure for synthesizing iron(III) oxalate hexahydrate?
Methodological Answer: Iron(III) oxalate hexahydrate can be synthesized by reacting iron(III) chloride hexahydrate with potassium oxalate hydrate in aqueous solution. A typical protocol involves:
- Dissolving 5.3 g of FeCl₃·6H₂O in 8 mL of deionized water.
- Separately dissolving 12 g of K₂C₂O₄·H₂O in 20 mL of heated deionized water.
- Combining the solutions under stirring, followed by cooling in the dark for crystallization. Ice baths and scratching the beaker interior may enhance crystal yield .
Key Considerations: Maintain stoichiometric excess of oxalate to ensure complete complexation of Fe³⁺. Monitor pH (ideally <3) to prevent hydroxide precipitation.
Q. What analytical methods are recommended for determining purity and composition?
Methodological Answer:
- Gravimetric Analysis: Quantify oxalate content via precipitation as calcium oxalate, followed by ignition to CaCO₃ .
- Spectroscopy: UV-Vis spectroscopy (λ ~250–300 nm) identifies Fe³⁺-oxalate charge-transfer bands. IR spectroscopy confirms oxalate ligand coordination (C=O stretches at ~1600–1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Dehydration steps (mass loss at 100–150°C) and decomposition to Fe₂O₃ (above 300°C) validate hydration state and thermal stability .
Q. How should researchers handle the hygroscopic nature of iron(III) oxalate hexahydrate?
Methodological Answer:
- Store in desiccators with anhydrous CaCl₂ or silica gel.
- Perform weighing and transfers in a dry nitrogen glovebox to minimize atmospheric moisture uptake.
- Confirm hydration state pre-experiment via TGA to avoid stoichiometric errors .
Advanced Research Questions
Q. How can conflicting data from XRD and IR spectroscopy regarding hydration states be resolved?
Methodological Answer:
- XRD: Compare experimental patterns with ICDD database entries (e.g., PDF #00-023-0297) to identify crystalline phases. Hydration discrepancies may arise from amorphous hydrated layers not detected by XRD.
- IR-TGA Cross-Validation: Use IR to detect bound water (broad O-H stretches ~3000–3500 cm⁻¹) and TGA to quantify mass loss. For example, a 14% mass loss at 100–150°C corresponds to 6 H₂O molecules per formula unit .
- Controlled Dehydration: Heat samples incrementally (e.g., 50°C steps) and re-analyze to track structural changes.
Q. What experimental designs are effective for studying the photochemical redox behavior of iron(III) oxalate hexahydrate?
Methodological Answer:
- Light Source Calibration: Use monochromatic UV light (254 nm) to excite the Fe³⁺-oxalate complex. Measure Fe²+ production via Ferrozine assay (absorption at 562 nm) .
- Quenching Studies: Add radical scavengers (e.g., isopropanol for OH•) to identify reactive species.
- Kinetic Modeling: Apply pseudo-first-order kinetics to decouple ligand-to-metal charge transfer from secondary redox pathways .
Q. How can computational methods complement experimental studies of iron(III) oxalate hexahydrate’s coordination geometry?
Methodological Answer:
- DFT Calculations: Optimize Fe(C₂O₄)₃³⁻ geometry using B3LYP/6-311+G(d,p). Compare calculated vs. experimental IR/Raman spectra to validate bonding modes.
- Molecular Dynamics (MD): Simulate aqueous solvation dynamics to predict ligand exchange rates.
- TD-DFT: Model electronic transitions to assign UV-Vis absorption bands .
Q. What strategies optimize catalytic applications of iron(III) oxalate hexahydrate in Fenton-like reactions?
Methodological Answer:
- pH-Dependent Activity: Operate at pH 2.5–3.5 to balance Fe³⁺ solubility and H₂O₂ stability. Avoid precipitation of FeO(OH) at higher pH.
- Ligand Modification: Substitute oxalate with citrate or EDTA to alter redox potential and enhance •OH generation.
- Heterogeneous Systems: Immobilize the complex on mesoporous silica to improve recyclability and reduce iron leaching .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in reported magnetic properties of iron(III) oxalate hexahydrate?
Methodological Answer:
- Sample Purity: Verify via elemental analysis (e.g., ICP-OES for Fe content) and XRD to exclude impurities like FeO(OH).
- SQUID Magnetometry: Measure μeff under zero-field-cooled (ZFC) and field-cooled (FC) conditions. Inconsistent μeff values may arise from spin-canting or incomplete dehydration.
- Cross-Reference Literature: Compare data with structurally analogous compounds (e.g., K₃[Fe(C₂O₄)₃]·3H₂O) to identify ligand-field effects .
Properties
Molecular Formula |
C6H18Fe2O18 |
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Molecular Weight |
489.89 g/mol |
IUPAC Name |
iron;oxalic acid;hexahydrate |
InChI |
InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2 |
InChI Key |
PIYPWGCNTGPTAY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Fe].[Fe] |
Origin of Product |
United States |
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